molecular formula C7H12N4O B2759835 (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide CAS No. 934172-66-4

(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide

Cat. No. B2759835
M. Wt: 168.2
InChI Key: RSCJFQHUIUEKAT-UHFFFAOYSA-N
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Patent
US07507729B2

Procedure details

As described for example 112a, (2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid ethyl ester in ethanol was reacted with hydrazine hydrate (2 equivalents) at reflux for 16 h. Evaporation of all volatiles and chromatography (SiO2, dichloromethane:methanol:aq.ammonia (25%)=100:0:0 to 90:10:1) afforded the title compound as a white solid (yield: 78%). MS: m/e=169.3 [M+H]+.
Name
(2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1[N:7]([CH3:12])[N:8]=[C:9]([CH3:11])[CH:10]=1)C.O.[NH2:15][NH2:16]>C(O)C>[CH3:12][N:7]1[C:6]([CH2:5][C:4]([NH:15][NH2:16])=[O:3])=[CH:10][C:9]([CH3:11])=[N:8]1 |f:1.2|

Inputs

Step One
Name
(2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC=1N(N=C(C1)C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Evaporation of all volatiles and chromatography (SiO2, dichloromethane:methanol:aq.ammonia (25%)=100:0:0 to 90:10:1)

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1CC(=O)NN)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.